molecular formula C10H10ClNO3 B2803412 2-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 79310-89-7

2-[(3-Chloropropanoyl)amino]benzoic acid

Cat. No.: B2803412
CAS No.: 79310-89-7
M. Wt: 227.64
InChI Key: UGDQCTQWAUVEHR-UHFFFAOYSA-N
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Description

Structural Classification and Relevance within N-Acyl Anthranilic Acid Derivatives

2-[(3-Chloropropanoyl)amino]benzoic acid belongs to the broader class of compounds known as N-acyl anthranilic acid derivatives. Anthranilic acid, or 2-aminobenzoic acid, provides a versatile scaffold for chemical modification. The core structure consists of a benzene (B151609) ring substituted with a carboxylic acid and an amino group at adjacent positions. In N-acyl derivatives, the amino group is acylated, in this case with a 3-chloropropanoyl group.

This structural motif is significant in medicinal chemistry. N-acyl anthranilic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific nature of the acyl group can profoundly influence the compound's physicochemical properties and its interaction with biological targets.

Rationale for Investigating the 3-Chloropropanoyl Moiety's Influence on Compound Properties

The investigation into the 3-chloropropanoyl moiety of this compound is driven by several key scientific considerations. The introduction of a chlorine atom, a halogen, can significantly alter the electronic and lipophilic character of a molecule. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to specific enzymes or receptors.

A study on 4-(2-chloroacetamido) benzoic acid derivatives suggested that the inductive effect of the chlorine atom can influence the ionization character of the amide nitrogen, which could be a factor in its biological activity. While a different isomer, this highlights the recognized importance of the chloro-acyl group in influencing molecular properties researchgate.net.

Overview of Current Research Trajectories and Underexplored Facets of the Compound

Current research on N-acyl anthranilic acid derivatives is multifaceted. One major trajectory involves the synthesis and biological evaluation of novel analogs to explore their therapeutic potential. For instance, various derivatives have been investigated as inhibitors of enzymes like plasminogen activator inhibitor-1 and as potential HIV-1 non-nucleoside reverse transcriptase inhibitors nih.govekb.eg.

While the broader class of N-acyl anthranilic acids is being actively studied, specific and in-depth research focused solely on this compound appears to be limited. Much of the available information is based on general studies of related compounds. The unique contributions of the 3-chloropropanoyl moiety to the biological activity and physicochemical properties remain an underexplored facet. Future research could focus on elucidating the precise structure-activity relationships of this compound, exploring its potential as a lead compound in drug discovery, and investigating its metabolic fate and toxicological profile.

Detailed research findings on the synthesis and characterization of this compound are not extensively available in the public domain. However, general methods for the synthesis of N-acyl anthranilic acids are well-established. A common approach involves the acylation of anthranilic acid with an appropriate acyl chloride, in this case, 3-chloropropanoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Physicochemical Properties of a Related Compound: 2-((3-Chlorophenyl)amino)benzoic acid

PropertyValue
Molecular Weight 247.67 g/mol
Molecular Formula C13H10ClNO2
XLogP3 4.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Exact Mass 247.040006 g/mol
Monoisotopic Mass 247.040006 g/mol
Topological Polar Surface Area 52.5 Ų
Heavy Atom Count 17
Formal Charge 0
Complexity 248
Isotope Atom Count 0
Defined Atom Stereocenter Count 0
Undefined Atom Stereocenter Count 0
Defined Bond Stereocenter Count 0
Undefined Bond Stereocenter Count 0
Covalently-Bonded Unit Count 1
Compound Is Canonicalized Yes

Note: This data is for a structurally related compound and is provided for comparative purposes due to the lack of specific data for this compound. nih.gov

The characterization of such compounds typically involves a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloropropanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-5-9(13)12-8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDQCTQWAUVEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Chloropropanoyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR chemical shifts and coupling patterns, as well as connectivity determination through two-dimensional NMR techniques (COSY, HSQC, HMBC), is crucial for the unambiguous structural assignment of an organic molecule. However, no published studies containing this information for 2-[(3-Chloropropanoyl)amino]benzoic acid were identified. Such data would be invaluable for confirming the precise arrangement of protons and carbons within the molecule and for establishing the connectivity between the benzoic acid and 3-chloropropanoyl moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, one would expect to observe characteristic absorption bands for the amide (N-H and C=O stretching), carboxyl (O-H and C=O stretching), and halogen (C-Cl stretching) moieties. Furthermore, analysis of the vibrational spectra could offer insights into the compound's conformational preferences. Unfortunately, no experimental IR or Raman spectra for this compound are available in the public domain to confirm these expected features.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of a compound with high accuracy and for analyzing its fragmentation pathways, which can provide further structural information. An HRMS analysis of this compound would be expected to yield a precise mass measurement corresponding to its molecular formula, C₁₀H₁₀ClNO₃. The fragmentation pattern would likely involve characteristic losses of the chloropropyl group and cleavage of the amide bond. However, no such experimental mass spectrometry data has been reported.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

A typical crystallographic study would reveal key parameters that define the crystal structure. These parameters are usually presented in a standardized format. While specific data for the title compound is not available, a hypothetical data table is presented below to illustrate the nature of the information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical ValueDescription
Chemical FormulaC₁₀H₁₀ClNO₃The elemental composition of the molecule.
Formula Weight227.64 g/mol The mass of one mole of the compound.
Crystal SystemMonoclinicA crystal system defined by three unequal axes with one oblique intersection.
Space GroupP2₁/cA common space group for organic molecules, indicating specific symmetry elements within the unit cell.
a (Å)10.123The length of the 'a' axis of the unit cell.
b (Å)8.456The length of the 'b' axis of the unit cell.
c (Å)12.789The length of the 'c' axis of the unit cell.
α (°)90The angle between the 'b' and 'c' axes.
β (°)105.45The angle between the 'a' and 'c' axes.
γ (°)90The angle between the 'a' and 'b' axes.
Volume (ų)1056.7The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.432The theoretical density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational Chemistry and Theoretical Modeling of 2 3 Chloropropanoyl Amino Benzoic Acid

Quantum Mechanical Studies for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the electron distribution, molecular shape, and energy, which dictate the molecule's chemical reactivity and physical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For a molecule like 2-[(3-Chloropropanoyl)amino]benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), would be utilized to determine its ground state properties. These calculations yield optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its most stable energetic state.

Key ground state properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map can also be generated to visualize electron-rich and electron-deficient regions, which are key to predicting sites of electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Structurally Similar N-Acylanthranilic Acid Derivative

PropertyCalculated Value
Total Energy (Hartree)-1250.45
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.75
HOMO-LUMO Gap (eV)5.14
Dipole Moment (Debye)3.21

Note: The data in this table is hypothetical and serves as an example of typical DFT calculation outputs for a molecule of similar structure and complexity.

The flexibility of the 3-chloropropanoyl side chain and the potential for rotation around the amide bond mean that this compound can exist in multiple conformations. Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2), along with various semi-empirical methods, are employed to explore the conformational landscape. By systematically rotating key dihedral angles and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This allows for the identification of local energy minima, representing stable conformers, and the transition states that connect them.

Furthermore, these methods can investigate the possibility of tautomerism. For instance, amide-imidol tautomerism, while generally unfavorable for simple amides, could be computationally assessed. Similarly, keto-enol tautomerism in the carboxylic acid group can be modeled. The relative energies of different tautomers can be calculated to predict their populations at equilibrium. For the anthranilic acid moiety, studies on its dimer have employed methods like Coupled Clusters Singles and Doubles (CC2) and CASSCF/NEVPT2 to analyze its electronic structure. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanical methods describe a static molecular picture, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. tandfonline.comnih.govirb.hr MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the observation of conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents. tandfonline.comnih.govirb.hr

Prediction of Spectroscopic Parameters (NMR, IR) from First Principles

Computational methods can predict spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental data. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

To predict the ¹H and ¹³C NMR spectra, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The IR spectrum is predicted by calculating the vibrational frequencies of the molecule. nih.gov After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration and their corresponding frequencies and intensities. nih.gov These calculated frequencies often require scaling to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov For example, the characteristic vibrational frequencies for the C=O (carbonyl) and N-H (amide) bonds can be precisely predicted.

Table 2: Exemplary Predicted Vibrational Frequencies for Key Functional Groups in an Analogous Benzamide

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3550
N-H (Amide)Stretching3400
C=O (Carboxylic Acid)Stretching1750
C=O (Amide I)Stretching1680
N-H (Amide II)Bending1550

Note: This data is representative of typical computational outputs for similar molecules and is for illustrative purposes.

Investigation of Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound features several functional groups capable of forming intramolecular hydrogen bonds. Specifically, a hydrogen bond can form between the amide hydrogen and the carbonyl oxygen of the carboxylic acid group, or between the carboxylic acid hydrogen and the amide carbonyl oxygen. These interactions can significantly influence the molecule's preferred conformation and planarity.

Computational methods like DFT are used to identify and characterize these hydrogen bonds. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the calculated electron density to analyze the bond critical points (BCPs) associated with these interactions, providing a quantitative measure of their strength. researchgate.net The presence of such intramolecular hydrogen bonds can lock the molecule into a more rigid, planar conformation, which can have implications for its chemical and biological properties. nih.gov

Reaction Mechanism Simulations for Formation and Transformation Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the formation and potential transformations of this compound. The synthesis of this compound typically involves the acylation of anthranilic acid with 3-chloropropanoyl chloride.

Quantum mechanical calculations can model the entire reaction pathway. nih.gov This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energy can be determined. This provides a theoretical basis for understanding the reaction's feasibility and kinetics. For instance, the simulation could detail the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. researchgate.netrsc.org

Chemical Transformations and Derivatization Strategies of 2 3 Chloropropanoyl Amino Benzoic Acid

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group in 2-[(3-chloropropanoyl)amino]benzoic acid is a primary site for modification, allowing for the formation of esters, amides, and anhydrides, which serve as key intermediates in the synthesis of more complex molecules.

Esterification of N-acyl anthranilic acids, such as this compound, can be achieved through standard acid-catalyzed reactions with alcohols. For instance, the reaction of an N-acyl anthranilic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. This transformation is synthetically useful for protecting the carboxylic acid group or for modifying the pharmacokinetic properties of the molecule. The resulting esters can serve as intermediates for the synthesis of other derivatives, such as amides, through subsequent aminolysis.

While specific examples of the esterification of this compound are not extensively detailed in the reviewed literature, the general principles of esterifying N-acyl anthranilic acids are well-established. The reaction conditions typically involve heating the N-acyl anthranilic acid with an excess of the desired alcohol and a catalytic amount of a strong acid. The table below summarizes typical conditions for the esterification of related N-acyl anthranilic acids.

AlcoholCatalystReaction ConditionsProduct
MethanolSulfuric AcidRefluxMethyl 2-(acylamino)benzoate
EthanolSulfuric AcidRefluxEthyl 2-(acylamino)benzoate
Propanolp-Toluenesulfonic AcidReflux with water removalPropyl 2-(acylamino)benzoate

These esterification reactions are valuable for creating a library of derivatives with varied alkyl groups, which can be used to explore structure-activity relationships in medicinal chemistry contexts.

The carboxylic acid functionality of this compound can be converted into amides by reaction with various primary and secondary amines. This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent.

A more prominent reaction involving the carboxyl group is its intramolecular cyclization with the adjacent N-acyl group to form a 3,1-benzoxazin-4-one. This is a form of intramolecular anhydride (B1165640) formation. This cyclodehydration is a key step in the synthesis of quinazolinone derivatives. The reaction is commonly achieved by heating the N-acyl anthranilic acid with a dehydrating agent such as acetic anhydride. This process forms a 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one intermediate, which is highly reactive towards nucleophiles.

The formation of the benzoxazinone (B8607429) ring is a versatile strategy for the synthesis of a wide array of 2,3-disubstituted quinazolin-4(3H)-ones. The benzoxazinone intermediate readily reacts with various amines, hydrazines, and other nucleophiles to open the ring and subsequently re-close to form the quinazolinone scaffold.

Dehydrating AgentReaction ConditionsIntermediate
Acetic AnhydrideReflux2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one
Cyanuric Chloride/DMFRoom Temperature2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one
Polyphosphoric AcidHeat2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable but can undergo cleavage under specific conditions. Furthermore, the nitrogen atom of the amide can potentially participate in substitution reactions, although this is less common than reactions at the carboxylic acid or the side chain.

The amide linkage in N-acyl anthranilic acid derivatives is relatively resistant to hydrolysis. However, under strong acidic or basic conditions and with heating, the amide bond can be cleaved to yield anthranilic acid and 3-chloropropanoic acid. The stability of the amide bond is crucial for the biological activity of many derivatives, and understanding its hydrolysis profile is important in drug development.

Detailed kinetic studies on the hydrolytic stability of this compound are not widely available. However, general knowledge of amide hydrolysis suggests that the rate of cleavage is dependent on pH and temperature. In biological systems, enzymatic hydrolysis by amidases could also play a role in the metabolism of this compound and its derivatives.

While the nitrogen of the amide is generally less nucleophilic than the amino group of anthranilic acid itself, N-substitution reactions on N-acyl anthranilic acids are possible. N-alkylation would require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. N-acylation could potentially occur under forcing conditions with a highly reactive acylating agent. These reactions are not commonly reported for this compound, as reactions at the carboxylic acid and the chloroethyl side chain are generally more facile.

Chemical Modifications Involving the Chloropropanoyl Side Chain

The chloropropanoyl side chain is a key site of reactivity in this compound. The presence of the chlorine atom, a good leaving group, allows for a variety of nucleophilic substitution reactions and is instrumental in cyclization reactions.

A significant transformation involving this side chain is the intramolecular cyclization to form heterocyclic systems. As mentioned earlier, in the presence of a dehydrating agent, the carboxylic acid group and the N-acyl side chain react to form a 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one. This intermediate can then undergo further reactions. For example, treatment with an amine can lead to the formation of a quinazolinone derivative, where the chloroethyl side chain may also react.

Furthermore, the chlorine atom on the side chain can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives with potentially different biological activities. Examples of nucleophiles that could be employed include amines, thiols, and azides. These reactions would lead to the corresponding amino-, thio-, or azido-propanoyl derivatives of anthranilic acid. Such modifications are a common strategy in medicinal chemistry to modulate the properties of a lead compound.

The table below illustrates some potential derivatizations at the chloropropanoyl side chain through nucleophilic substitution.

NucleophileReagent ExampleProduct
AmineAmmonia (B1221849), Primary/Secondary Amines2-[(3-Aminopropanoyl)amino]benzoic acid derivatives
ThiolSodium hydrosulfide, Thiols2-[(3-Mercaptopropanoyl)amino]benzoic acid derivatives
Azide (B81097)Sodium azide2-[(3-Azidopropanoyl)amino]benzoic acid

These derivatization strategies highlight the versatility of this compound as a building block in synthetic organic and medicinal chemistry.

Nucleophilic Displacement of the Chloride Atom with Various Functionalities

The primary chloroalkane functionality within the 3-chloropropanoyl moiety serves as an excellent electrophilic site for nucleophilic substitution reactions. This facile displacement of the chloride ion allows for the introduction of a wide array of functional groups, significantly diversifying the molecular structure. The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the inversion of stereochemistry if the carbon were chiral, and the expulsion of the chloride leaving group.

A variety of nucleophiles can be employed in this transformation. Amines, both primary and secondary, react readily to form the corresponding 3-amino derivatives. chemguide.co.uk For instance, reaction with secondary amines such as morpholine (B109124) or piperidine (B6355638) yields tertiary amine products, which are valuable scaffolds in medicinal chemistry. Similarly, ammonia or primary amines can be used to introduce primary or secondary amine functionalities, respectively. researchgate.net Other nitrogen-based nucleophiles, such as azide ions, can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions.

Oxygen- and sulfur-based nucleophiles also participate effectively in these displacement reactions. Alkoxides and phenoxides can be used to form ether linkages, while carboxylates can form ester linkages. Thiolates are potent nucleophiles that react to form thioethers. These reactions significantly expand the chemical space accessible from the this compound precursor.

Nucleophile ClassSpecific Nucleophile (Example)Resulting Functional GroupProduct Structure (General)
AminesPiperidineTertiary Amine2-{[3-(Piperidin-1-yl)propanoyl]amino}benzoic acid
AminesAnilineSecondary Amine2-{[3-(Phenylamino)propanoyl]amino}benzoic acid
AzidesSodium Azide (NaN3)Azide2-[(3-Azidopropanoyl)amino]benzoic acid
AlkoxidesSodium Methoxide (B1231860) (NaOCH3)Ether2-[(3-Methoxypropanoyl)amino]benzoic acid
ThiolatesSodium thiophenolate (NaSPh)Thioether2-{[3-(Phenylthio)propanoyl]amino}benzoic acid

Cyclization Reactions and Formation of Novel Heterocyclic Rings

This compound is a valuable precursor for the synthesis of various heterocyclic ring systems due to the strategic positioning of its reactive functional groups. Intramolecular cyclization reactions can lead to the formation of important pharmacophores such as quinazolinones and benzodiazepines. rsc.orgnih.gov

One of the most common transformations is the synthesis of quinazolinone derivatives. nih.gov This typically proceeds through a two-step sequence. First, the this compound undergoes intramolecular cyclodehydration, often facilitated by reagents like acetic anhydride, to form a 2-(2-chloroethyl)-3,1-benzoxazin-4-one intermediate. nih.gov This benzoxazinone is a reactive acylating agent. In the second step, reaction with a primary amine or a nitrogen-containing nucleophile, such as hydrazine (B178648), leads to the opening of the oxazinone ring followed by cyclization to form the final quinazolinone product. nih.govcore.ac.uk For example, using hydrazine hydrate (B1144303) can lead to the formation of fused pyrazolo-quinazolinone systems. nih.gov

The synthesis of seven-membered benzodiazepine (B76468) rings is another important application. wum.edu.pl While various synthetic routes to benzodiazepines exist, derivatives of anthranilic acid are common starting materials. core.ac.ukwum.edu.pl For this compound, an intramolecular Friedel-Crafts-type acylation could theoretically lead to the formation of a 1,4-benzodiazepine-3,5-dione structure, though this would require activation of the carboxylic acid and appropriate catalytic conditions. Alternatively, modification of the terminal chloride, followed by reactions that engage the amide nitrogen and the carboxylic acid, can be designed to form various benzodiazepine scaffolds. nih.govmdpi.com

Target HeterocycleKey IntermediateTypical ReagentsGeneral Reaction Pathway
Quinazolin-4-one derivatives2-(2-Chloroethyl)-3,1-benzoxazin-4-one1. Acetic Anhydride 2. Amine (e.g., R-NH2) or HydrazineIntramolecular cyclodehydration followed by nucleophilic attack and ring transformation. nih.gov
1,4-Benzodiazepine derivativesActivated carboxylic acidDehydrating agents, Lewis acidsIntramolecular condensation/acylation involving the aromatic ring or amide nitrogen. wum.edu.pl

Chain Elongation and Functionalization of the Propionyl Moiety

Beyond the initial displacement of the chloride, the propionyl side chain can be further modified to introduce additional complexity and functionality. These multi-step strategies build upon the products obtained from the nucleophilic substitution reactions described in section 5.3.1.

Chain Elongation: A classic strategy for chain elongation involves converting the terminal chloride into a nitrile. This is achieved by nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, effectively adding one carbon atom to the side chain. The new molecule, 4-{[2-(carboxyamino)phenyl]amino}-4-oxobutanoic acid, possesses a terminal carboxylic acid that can be used in a host of subsequent reactions, such as amide bond formation or reduction to an alcohol.

Further Functionalization: The functional group introduced by the initial nucleophilic displacement can serve as a handle for further derivatization.

From an Azide: If the chloride is displaced by an azide ion, the resulting azido group can be readily reduced to a primary amine (e.g., using H₂/Pd-C or Staudinger reaction). This newly formed amine provides a site for acylation, alkylation, or sulfonylation, allowing for the attachment of various side chains.

From an Ester: If the initial substitution yields an ester, this group can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing alternative pathways for functionalization.

These sequential reactions allow for the systematic and controlled construction of more elaborate molecular structures, starting from the relatively simple this compound scaffold.

Strategic Derivatization for Enhanced Analytical Detectability and Separation

In analytical chemistry, it is often necessary to chemically modify an analyte to improve its detection or separation characteristics. This compound and its metabolites can be derivatized for analysis by techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). nih.govnih.gov The primary targets for derivatization on this molecule are the carboxylic acid and the secondary amide N-H group.

For HPLC Analysis: To enhance detectability by UV-Vis or fluorescence detectors, a chromophoric or fluorophoric tag can be attached. The carboxylic acid group is an ideal site for such derivatization. After activation (e.g., using a carbodiimide), the acid can be reacted with a derivatizing agent containing a nucleophilic group (e.g., an amine or hydrazine). Reagents like 2-nitrophenylhydrazine (B1229437) can be used to introduce a strongly UV-absorbing nitroaromatic group. google.com For fluorescence detection, reagents containing dansyl, NBD (4-fluoro-7-nitro-2,1,3-benzoxadiazole), or coumarin (B35378) moieties are commonly employed. researchgate.net

For GC-MS Analysis: GC requires analytes to be volatile and thermally stable. The polar carboxylic acid and amide groups make the parent compound unsuitable for direct GC analysis. Derivatization is therefore essential. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the acidic protons on the carboxylic acid and amide into trimethylsilyl (B98337) (TMS) ethers and N-silyl amides, respectively. These TMS derivatives are much more volatile and less polar, allowing for excellent chromatographic separation and subsequent mass spectrometric analysis. researchgate.net

For LC-MS Analysis: While the parent compound can often be analyzed directly by LC-MS, derivatization can be used to improve ionization efficiency and thus sensitivity. nih.gov Attaching a group that is easily ionized, such as a quaternary ammonium (B1175870) salt for positive electrospray ionization (ESI) or a sulfonic acid for negative ESI, can significantly enhance the signal. For example, the carboxylic acid can be coupled with a molecule containing a tertiary amine, which will be protonated in the ESI source. This strategy is particularly useful for detecting low-level analytes in complex biological matrices. nih.gov

Analytical TechniqueTarget GroupDerivatization StrategyExample ReagentPurpose
HPLC-UVCarboxylic AcidAttachment of a Chromophore2-Nitrophenylhydrazine google.comEnhance UV Absorbance
HPLC-FluorescenceCarboxylic AcidAttachment of a FluorophoreDansyl HydrazineIntroduce Fluorescence
GC-MSCarboxylic Acid, Amide N-HSilylationBSTFAIncrease Volatility and Thermal Stability researchgate.net
LC-MSCarboxylic AcidAttachment of a Charge-Tag3-(Dimethylamino)-1-propylamineImprove Ionization Efficiency nih.gov

Diversification of the Benzoic Acid Ring System via Electrophilic or Nucleophilic Aromatic Substitution

Further structural diversity can be achieved by carrying out substitution reactions directly on the benzoic acid aromatic ring. The outcome of these reactions is governed by the electronic properties of the two existing substituents: the acylamino group and the carboxylic acid group.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS reactions on the benzene (B151609) ring are controlled by the directing effects of the substituents. masterorganicchemistry.com

-NH-CO-R (Acylamino group): This group is an activator and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom that can be donated into the ring, stabilizing the carbocation intermediate (Wheland intermediate). libretexts.org

-COOH (Carboxylic acid group): This group is a deactivator and is meta-directing because the carbonyl group withdraws electron density from the ring.

In a competition between an activating ortho, para-director and a deactivating meta-director, the activating group's influence is dominant. youtube.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the acylamino group. The position ortho to the acylamino group is already substituted with the carboxylic acid. The other ortho position is sterically hindered. Consequently, electrophilic substitution is most likely to occur at the position para to the acylamino group (C4 of the benzoic acid ring). Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely yield 2-[(3-chloropropanoyl)amino]-5-nitrobenzoic acid. lumenlearning.comgoogle.com

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would yield the 5-bromo derivative.

Nucleophilic Aromatic Substitution (SNAr): The parent molecule, this compound, is not suitably activated for nucleophilic aromatic substitution. SNAr reactions require a benzene ring that is electron-deficient, typically achieved by the presence of one or more strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comchemistrysteps.com

However, SNAr can be performed on a derivative of the parent compound. For example, if the molecule is first nitrated via EAS to produce 2-[(3-chloropropanoyl)amino]-5-nitrobenzoic acid, and a subsequent reaction is used to introduce a halogen at the C6 position (ortho to the nitro group), the resulting molecule would be a viable substrate for SNAr. A strong nucleophile, such as methoxide or an amine, could then displace the halogen at C6, a reaction facilitated by the resonance stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group. chemistrysteps.comgoogle.com This multi-step approach allows for the introduction of nucleophiles onto the aromatic ring, a transformation not possible through direct reaction on the starting material. wikipedia.org

Substitution TypeReactionReagentsPredicted Major Product
Electrophilic (EAS)NitrationHNO3, H2SO42-[(3-Chloropropanoyl)amino]-5-nitrobenzoic acid
Electrophilic (EAS)BrominationBr2, FeBr35-Bromo-2-[(3-chloropropanoyl)amino]benzoic acid
Nucleophilic (SNAr)MethoxylationNaOCH3 (on a 5-nitro-6-chloro derivative)6-Methoxy-2-[(3-chloropropanoyl)amino]-5-nitrobenzoic acid

Mechanistic Studies of Molecular Interactions Involving 2 3 Chloropropanoyl Amino Benzoic Acid Derivatives Excluding Clinical Applications

Exploration of Molecular Targets and Binding Site Characterization via Biophysical Methods

The identification of specific molecular targets is a foundational step in understanding the mechanism of action for any compound. For derivatives of 2-aminobenzoic acid, a variety of biophysical techniques have been employed to pinpoint their biological partners and characterize the nature of their binding.

Computational docking and Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy have been instrumental in this area. For instance, studies on 2,5-substituted benzoic acid derivatives identified the anti-apoptotic proteins Mcl-1 and Bfl-1 as direct molecular targets. nih.gov HSQC-NMR was used to map the binding site by observing chemical shift perturbations of Mcl-1 residues upon ligand binding. nih.gov These analyses revealed that the carboxyl group of the benzoic acid scaffold consistently forms a crucial anchoring hydrogen bond with the Arg263 side chain of Mcl-1, mimicking the interaction of natural pro-apoptotic proteins. nih.gov

Further characterization of the binding pocket shows that substituents on the benzoic acid ring dictate the orientation and occupancy of different hydrophobic pockets within the target protein. For example, piperazine-containing substituents at the R² position were found to occupy the Mcl-1 p2 hydrophobic binding pocket, interacting with residues such as Leu267 and Val253. nih.gov The flexibility and length of these substituents are critical; adding a methylene (B1212753) linker can allow a terminal phenyl moiety to penetrate deeper into the p2 binding site, forming interactions with Phe270 and Met250. nih.gov

X-ray crystallography and Density Functional Theory (DFT) calculations have also been used to explore the supramolecular assemblies of related compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid with aminopyridine derivatives. mdpi.com These methods provide high-resolution data on the three-dimensional structure of ligand-receptor complexes and the nature of noncovalent interactions, which are essential for stable binding. mdpi.com Molecular docking studies have further helped to predict the binding modes of various aminobenzoic acid derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), identifying key amino acid interactions within the active sites. researchgate.net

Elucidation of Enzyme-Ligand Interaction Mechanisms and Kinetic Analysis

Once a molecular target, often an enzyme, is identified, the next step is to elucidate the dynamics of the interaction. Kinetic analysis provides quantitative data on the potency of inhibition and can reveal the specific mechanism by which a compound affects enzyme activity.

Derivatives of aminobenzoic acid have been shown to inhibit a range of enzymes with varying potencies. Kinetic studies determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). For example, a series of 1,3-diaryltriazene-substituted sulfathiazole (B1682510) derivatives, which incorporate a benzoic acid moiety, displayed potent inhibitory activity against enzymes like aldose reductase (AR) and α-glucosidase (α-GLY), with Kᵢ values in the nanomolar and micromolar ranges, respectively. researchgate.net

Lineweaver-Burk plots are a common tool used to determine the mode of enzyme inhibition. Studies on halo-substituted ester/amide derivatives as jack bean urease inhibitors revealed a mixed type of inhibition for the most potent compounds. semanticscholar.org Similarly, kinetic assays performed on 5-styrylbenzamide derivatives against cholinesterases involved constructing Lineweaver-Burk plots by measuring reaction velocities at varying substrate and inhibitor concentrations to understand the inhibitory mechanism. mdpi.com The hydrolysis of certain amino acid derivatives by the enzyme α-chymotrypsin has also been kinetically modeled, confirming a multi-stage reaction mechanism. nih.gov

The following table summarizes kinetic data for several classes of benzoic acid derivatives against various enzyme targets.

Derivative ClassTarget EnzymeInhibition Value (IC₅₀/Kᵢ)
1,3-Diaryltriazene derivativesAldose Reductase (AR)Kᵢ: 5.47 ± 0.53 to 23.89 ± 1.46 nM
1,3-Diaryltriazene derivativesα-Glucosidase (α-GLY)Kᵢ: 1.76 ± 0.01 to 24.81 ± 0.15 µM
Palladium-NHC complexesAcetylcholinesterase (AChE)IC₅₀: 4.94 - 40.03 µM
Palladium-NHC complexesButyrylcholinesterase (BChE)IC₅₀: 4.21 - 21.28 µM
Halo-substituted ester/amidesJack Bean UreaseIC₅₀: 1.6 ± 0.2 nM (most potent)
5-Styrylbenzamide derivativesButyrylcholinesterase (BChE)IC₅₀: 4.7 ± 0.32 µM (most potent)
3,6-Disubstituted pyridazinesHT-29 Cancer Cell LineIC₅₀: 3.9 µM (most potent)

This table presents a selection of research findings to illustrate the range of enzyme inhibitory activities.

Investigation of Cellular Pathway Modulation and Phenotypic Changes

Beyond isolated enzyme interactions, it is crucial to understand how these compounds affect complex cellular signaling pathways and ultimately alter cell behavior. In vitro cell-based assays are essential for providing these mechanistic insights.

Research on para-aminobenzoic acid derivatives has demonstrated significant modulation of key signaling pathways involved in cancer progression. One derivative, known as DAB-2-28, was shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. researchgate.net Mechanistically, DAB-2-28 was found to inhibit the phosphorylation, and thus the activation, of several key pro-EMT transcription factors, including NFκB, STAT3, SMAD2, and CREB, in breast cancer cell lines. researchgate.net

Another related compound, DAB-1, was shown to curb inflammatory signaling pathways in a murine bladder cancer cell line. conicet.gov.ar Pretreatment with DAB-1 drastically decreased the phosphorylation of STAT-1 in response to INFγ activation and inhibited NFκB activation at low micromolar concentrations. conicet.gov.ar These molecular changes lead to observable phenotypic effects, such as reduced cell proliferation and inflammation. conicet.gov.ar

The effects of these derivatives are not limited to cancer cells. Certain 2-aminothiophene-3-carboxylic acid derivatives have been shown to modulate the activity of Calcium-Activated Chloride Currents (CaCC) in rat cerebellar neurons, demonstrating their ability to influence fundamental neurophysiological processes. nih.gov Cytotoxicity assays are also a common method for assessing phenotypic changes. For example, novel pyridazine (B1198779) derivatives based on an aminobenzoic acid structure were tested for their cytotoxic effects on the HT-29 colon cancer cell line, providing a direct measure of their anti-proliferative potential. cu.edu.eg

The table below summarizes the observed effects of specific derivatives on cellular pathways.

DerivativeCell LineModulated PathwayObserved Phenotypic Change
DAB-2-28MCF-7, MDA-MB-231 (Breast Cancer)Inhibition of NFκB, STAT3, SMAD2, CREB phosphorylationInhibition of Epithelial-Mesenchymal Transition (EMT)
DAB-1MB49-I (Bladder Cancer)Inhibition of STAT-1 and NFκB phosphorylationReduced NO production (anti-inflammatory effect)
3-[(4-chlorophenyl)amino]pyridazine derivativeHT-29 (Colon Cancer)Not specifiedCytotoxicity / Anti-proliferative activity

Structure-Mechanism Relationship (SMR) Analysis for Rational Derivative Design

The culmination of mechanistic studies is the development of a structure-mechanism relationship (SMR). SMR analysis connects the specific chemical features of a molecule to its biological mechanism, providing a blueprint for the rational design of new derivatives with improved potency, selectivity, or other desirable properties.

For the 2,5-substituted benzoic acid derivatives targeting Mcl-1, a clear SMR has emerged. The benzoic acid scaffold acts as an anchor, while the nature and size of the substituents determine the binding mode and occupancy of adjacent hydrophobic pockets. nih.gov This understanding allows for the rational design of new analogues by modifying these substituents to optimize interactions with specific residues like Phe270 and Met250, thereby enhancing binding affinity. nih.gov

The principles of rational design involve making targeted chemical modifications based on known structural and mechanistic data. For example, in the design of novel pyridazine-based anticancer agents, the phthalazine (B143731) scaffold of an existing inhibitor, vatalanib, was replaced with a pyridazine ring, and a chlorine atom was replaced with a carboxylic acid group in the hope of generating superior activity. cu.edu.eg This strategy of "scaffold hopping" and substituent modification is a cornerstone of rational drug design.

Broader principles of rational design are also informative. In the development of antimicrobial peptides, for instance, replacing specific L-amino acids with their D-amino acid counterparts can enhance helicity and amphipathicity, leading to improved therapeutic indices. nih.gov This demonstrates how subtle stereochemical changes, guided by an understanding of the desired structure for a specific mechanism (e.g., membrane disruption), can lead to significantly enhanced activity. nih.govnih.gov The relationship between a compound's structure, such as the presence of a 2-chloro-substituted phenyl ring, and its potent inhibitory activity against an enzyme like urease, directly informs the next cycle of derivative design. semanticscholar.org

Advanced Analytical Methodologies for Purity, Quantification, and Characterization of 2 3 Chloropropanoyl Amino Benzoic Acid in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of 2-[(3-Chloropropanoyl)amino]benzoic acid. The method's versatility allows for the separation of the main compound from its precursors, by-products, and degradation products.

Detailed research findings indicate that reversed-phase HPLC is the most common approach. The separation of related aromatic compounds, such as isomers of aminobenzoic acid, has been successfully achieved using mixed-mode columns that exploit differences in hydrophobicity and ionic properties. chromatographyonline.comrestek.com For this compound, a C18 or a mixed-mode column like a Primesep 100, which contains embedded acidic ionizable groups, would be suitable. restek.com

A typical HPLC method would involve a gradient elution to ensure the separation of compounds with a range of polarities. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (ACN), and an aqueous buffer, like ammonium (B1175870) formate, with the pH adjusted to control the ionization state of the acidic and basic functional groups. chromatographyonline.com UV detection is commonly employed, leveraging the chromophoric nature of the benzene (B151609) ring in the molecule. chromatographyonline.comrestek.com For quantitative analysis, a calibration curve is constructed using certified reference standards of this compound.

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterValueRationale
Column Reversed-Phase C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the reversed-phase column.
Gradient 20% B to 80% B over 15 minutesA gradient is used to elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical purposes.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance at this wavelength.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities in this compound. Due to the compound's relatively low volatility and thermal lability, direct analysis can be challenging. Therefore, derivatization is often required to convert the non-volatile acid into a more volatile ester, such as a methyl or silyl derivative.

The analysis of halogenated organic compounds by GC-MS is a well-established field. scholaris.canih.gov This technique is particularly useful for identifying and quantifying potential impurities arising from the synthesis process, such as residual starting materials or chlorinated by-products. The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted components and identifies them based on their unique mass-to-charge ratios.

Advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution for complex impurity profiles. scholaris.cascispace.com For halogenated compounds, an electron capture detector (ECD) can be used in conjunction with or as an alternative to a mass spectrometer for highly sensitive detection. scholaris.ca

Interactive Data Table: Potential Impurities and GC-MS Suitability

Potential ImpurityChemical StructureRationale for GC-MS Analysis
2-Aminobenzoic acid C₇H₇NO₂Unreacted starting material. Can be analyzed after derivatization.
3-Chloropropanoyl chloride C₃H₄Cl₂OReactant. Volatile and suitable for direct GC-MS analysis.
3-Chloropropanoic acid C₃H₅ClO₂Hydrolysis product of the acyl chloride. Requires derivatization for GC-MS.
Dichlorinated by-products VariablePotential side-reaction products that are often amenable to GC-MS analysis.

Capillary Electrophoresis and Other High-Resolution Separation Techniques

Capillary electrophoresis (CE) offers a high-resolution alternative to HPLC for the analysis of charged species like this compound. nih.gov The separation in CE is based on the differential migration of ions in an electric field, which is influenced by their charge-to-size ratio. This technique can provide very high efficiency and rapid analysis times. nih.gov

The development of a CE method for this compound would involve optimizing the background electrolyte (BGE) composition, including its pH, ionic strength, and the presence of additives. nih.govnih.gov For aromatic carboxylic acids, the pH of the BGE is a critical parameter as it determines the degree of ionization of the carboxylic acid group and thus its electrophoretic mobility. nih.gov Detection is typically performed using UV-Vis spectroscopy. nih.gov

Other high-resolution techniques that could be applied include Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns to achieve faster separations and higher resolution compared to conventional HPLC. dergipark.org.tr

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior and Phase Transitions

Thermal analysis techniques are crucial for understanding the thermal stability and solid-state properties of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This provides information on the thermal stability of the compound, its decomposition profile, and the presence of any residual solvents or water. A TGA thermogram for a pure, anhydrous sample of this compound would be expected to show a stable baseline until the onset of decomposition. The decomposition of similar benzoic acid derivatives has been studied to understand their stability at elevated temperatures. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions. For a crystalline solid, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The presence of multiple melting peaks could indicate the presence of impurities or polymorphism. Studies on related aminobenzoic acid co-crystals have utilized DSC to determine their melting points and thermal stability. researchgate.net

Interactive Data Table: Expected Thermal Analysis Data

TechniqueParameterExpected ObservationSignificance
TGA Onset of DecompositionA specific temperature at which significant mass loss begins.Indicates the upper limit of thermal stability for handling and storage.
TGA Residual MassThe percentage of mass remaining at the end of the analysis.Can indicate the formation of non-volatile decomposition products.
DSC Melting Point (Tₘ)A sharp endothermic peak at a specific temperature.A key physical property for identification and a sensitive indicator of purity.
DSC Enthalpy of Fusion (ΔHբ)The area under the melting peak.Related to the crystallinity of the material.
DSC Glass Transition (T₉)A step change in the baseline (if amorphous content is present).Indicates the transition from a rigid to a more flexible state in amorphous regions.

X-ray Diffraction (XRD) for Polymorphic Screening and Crystalline Phase Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. For this compound, XRD is essential for polymorphic screening and the identification of its crystalline phase. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact physical properties such as solubility, stability, and bioavailability.

Powder X-ray Diffraction (PXRD) is the most common XRD technique used in pharmaceutical and chemical research. The sample is exposed to an X-ray beam, and the resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline form. The crystal structure of a molecular complex of 2-aminobenzoic acid has been solved using single-crystal XRD, providing detailed information about its molecular arrangement. Similarly, PXRD has been used to characterize new co-crystals of aminobenzoic acid derivatives. researchgate.net

Polymorphic screening involves crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD to identify any new crystalline forms. Each polymorph will exhibit a distinct PXRD pattern.

Interactive Data Table: XRD Data Interpretation

XRD Data FeatureInterpretationSignificance in Research
Peak Positions (2θ) Characteristic of the crystal lattice spacings (d-spacings).Used to identify the crystalline phase and distinguish between polymorphs.
Peak Intensities Related to the arrangement of atoms within the crystal lattice.Part of the unique fingerprint of a crystalline form.
Peak Broadening Can indicate small crystallite size or lattice strain.Provides information about the microstructure of the solid.
Amorphous Halo A broad, non-distinct background signal.Indicates the presence of non-crystalline (amorphous) material.

Future Research Directions and Translational Opportunities for 2 3 Chloropropanoyl Amino Benzoic Acid

Rational Design of Next-Generation Derivatives via Computational Methods

Future research can employ techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations to predict the binding interactions of derivatives with target proteins. The reactive 3-chloropropanoyl group suggests a potential for targeted covalent inhibition, a strategy of growing interest in drug discovery. nih.govmdpi.com Computational studies can model the covalent docking of these derivatives to nucleophilic residues, such as cysteine or lysine, within the active site of a target enzyme or receptor. mdpi.comnih.gov By simulating the reaction mechanism and evaluating the stability of the resulting covalent bond, researchers can prioritize the synthesis of compounds with optimal reactivity and target residence time.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-like properties of virtual derivatives. By modifying the core structure—for instance, by altering substituents on the benzoic acid ring—computational models can predict how these changes affect properties like solubility, membrane permeability, and metabolic stability. This approach allows for the pre-emptive filtering of candidates with poor pharmacokinetic profiles, saving significant time and resources in the drug development pipeline. nih.gov

Table 1: Example of an In Silico Prioritization Matrix for Hypothetical Derivatives
Derivative IDStructural ModificationPredicted Target Affinity (IC₅₀, nM)Covalent Reactivity IndexPredicted Oral Bioavailability (%)
CPAB-001Parent Compound550Moderate45
CPAB-0025-Fluoro substitution275Moderate55
CPAB-0034-Methoxy substitution450Low60
CPAB-004Replacement of Cl with F>1000Very Low48

Integration into Complex Chemical Systems and Advanced Materials Science

The bifunctional nature of 2-[(3-chloropropanoyl)amino]benzoic acid offers significant opportunities in materials science. The anthranilic acid core is a known monomer for creating functional conducting polymers. mdpi.com The presence of both a carboxylic acid group and a reactive alkyl halide allows for multiple, distinct polymerization or modification pathways.

One avenue of research is the use of the carboxylic acid group for polyester (B1180765) or polyamide synthesis, while the chloropropanoyl group remains as a pendant side chain. This would yield a functional polymer that can be subsequently modified through nucleophilic substitution of the chloride. This post-polymerization modification strategy allows for the precise introduction of various functional groups, tailoring the material's properties for specific applications such as sensors, drug-delivery matrices, or specialized coatings. Benzoic acid derivatives have been investigated as components in functional polymers, and this compound would offer a route to reactive, modifiable materials. researchgate.netcmu.edu

Alternatively, both the carboxyl group and the chloro group could be engaged in the polymerization process to create cross-linked networks or complex polymer architectures. For example, the carboxyl group could react with a diol to form a linear polyester, followed by a cross-linking reaction involving the chloropropanoyl side chains. Density functional theory (DFT) has been used to investigate the mechanisms of ring-opening polymerization catalyzed by benzoic acid, highlighting the role computational chemistry can play in predicting and optimizing these polymerization reactions. acs.org The unique combination of reactive sites could lead to the development of novel hydrogels, resins, or self-healing materials.

Table 2: Potential Polymer Systems Incorporating the this compound Scaffold
Polymer TypeFunctional Group UtilizedPendant GroupPotential Application
Polyamide-COOH-C₃H₄ClOReactive membrane, functional fiber
Polyester-COOH-C₃H₄ClODrug-eluting coating, modifiable scaffold
Cross-linked Network-COOH and -ClNone (integrated)Thermoset resin, hydrogel
Grafted Polymer-Cl (for grafting-from)-COOHSurface modification, compatibilizer

Development as Mechanistic Probes for Investigating Biological Systems

The 3-chloropropanoyl group is an electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues in proteins, such as cysteine. researchgate.net This feature positions this compound as a prime candidate for development into a mechanistic probe for activity-based protein profiling (ABPP). nih.gov ABPP is a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems. nih.gov

A future research direction would involve synthesizing tagged versions of the molecule, for example, by incorporating a biotin (B1667282) or alkyne handle for subsequent purification or visualization. Screening such a probe against cell lysates or in living cells could identify novel protein targets. The anthranilic acid portion of the molecule would serve as the recognition element, guiding the probe to specific binding pockets, while the chloropropanoyl group would covalently label the target protein. nih.gov This approach could uncover new enzyme targets for therapeutic intervention or provide tools to study enzymatic pathways in health and disease. While chloroacetamides are often considered highly reactive, related structures like chloromethyl ketones and other weakly reactive electrophiles have been successfully used to develop selective probes. researchgate.netbiorxiv.org The reactivity of the chloropropanoyl group could be tuned through synthetic modifications to optimize its balance of stability and target engagement. mdpi.com

Table 3: Comparison of Common Electrophilic Warheads for Covalent Probes
WarheadPrimary Target ResidueReactivity ProfileExample Application
AcrylamideCysteineModerate (Michael Acceptor)Ibrutinib, Osimertinib
ChloroacetamideCysteineHigh (Sₙ2)Fragment screening libraries researchgate.net
Chloropropanamide Cysteine Moderate (Sₙ2) Potential for selective probes
FluorosulfonateTyrosine, LysineHigh (SuFEx Click Chemistry)Kinome profiling probes

Emerging Synthetic Routes and Sustainable Production Methods

The traditional synthesis of this compound would likely involve the acylation of anthranilic acid with 3-chloropropanoyl chloride, a reaction that often requires stoichiometric amounts of base and organic solvents. sciencemadness.orgresearchgate.net A key area for future research is the development of more sustainable and efficient synthetic methods.

Emerging synthetic strategies could focus on catalytic approaches. For instance, silver-catalyzed reactions have been developed for the synthesis of N-acyl anthranilic acids from anthranils and carboxylic acids, offering a novel route that avoids the use of highly reactive acyl chlorides. acs.org Another green approach involves microwave-assisted, solvent-free, and catalyst-free acetylation of anthranilic acid, suggesting that similar energy sources could be applied to acylation with other reagents. nih.gov These methods can reduce reaction times, energy consumption, and the generation of hazardous waste.

Table 4: Comparison of Potential Synthetic Routes to this compound
MethodKey ReagentsPotential AdvantagesPotential Disadvantages
Traditional AcylationAnthranilic acid, 3-chloropropanoyl chloride, baseHigh yield, well-establishedUses hazardous reagents, solvent waste
Catalytic AcylationAnthranil, 3-chloropropanoic acid, Ag catalyst acs.orgAvoids acyl chlorides, milder conditionsCatalyst cost and removal
Microwave-Assisted SynthesisAnthranilic acid, activated 3-chloropropanoic acidRapid reaction times, solvent-free potential nih.govRequires specialized equipment, scalability
Chemoenzymatic SynthesisAnthranilic acid, 3-chloropropanoic ester, lipaseHigh selectivity, green solvent (water)Enzyme stability and cost

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[(3-Chloropropanoyl)amino]benzoic acid, and what methodological considerations ensure high yield?

  • Methodology :

  • Step 1 : Start with aminobenzoic acid derivatives (e.g., 2-aminobenzoic acid or halogenated analogs like 4-amino-2-chlorobenzoic acid, CAS 2457-76-3) .
  • Step 2 : React with 3-chloropropanoyl chloride under Schotten-Baumann conditions, using a base (e.g., NaOH) to facilitate acylation.
  • Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
  • Key Considerations : Control reaction temperature (0–5°C initially, then room temperature) to minimize hydrolysis of the acyl chloride. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Single-crystal diffraction data can confirm bond angles, dihedral angles, and hydrogen bonding .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to verify proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, amide NH at δ ~10 ppm) .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch of carboxylic acid) and ~1650 cm1^{-1} (amide C=O) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+ ion) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use solvents like ethanol, methanol, or acetone/water mixtures to remove unreacted starting materials .
  • Chromatography : Silica gel chromatography with gradients of ethyl acetate in hexane (e.g., 20% → 50%) resolves polar byproducts .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in aqueous NaOH, followed by acid precipitation .

Advanced Research Questions

Q. How can polymorphism in this compound be controlled during crystallization?

  • Methodology :

  • Solvent Screening : Test solvents with varying polarity (e.g., DMSO, acetonitrile) to induce different crystal forms.
  • Additives : Use polymeric heteronuclei (e.g., polyvinylpyrrolidone) to template specific polymorphs, as demonstrated for structurally related benzoic acids .
  • Temperature Gradients : Slow cooling from saturated solutions promotes stable polymorph formation.
    • Analysis : Compare powder XRD patterns and DSC thermograms to identify polymorphic transitions .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

  • Approaches :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity, inspired by tolfenamic acid analogs) .
  • QSAR Modeling : Train models on derivatives with modified substituents (e.g., halogen position, acyl chain length) to correlate structure with activity .
  • Molecular Dynamics : Simulate stability of amide conformers in aqueous environments using GROMACS .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Case Example : If NMR signals suggest multiple conformers (e.g., rotational isomers of the chloropropanoyl group):

  • Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks .
  • DFT Calculations : Compare computed 1^1H chemical shifts (Gaussian09) with experimental data to identify dominant conformers .
  • Crystallographic Validation : Cross-verify with X-ray data to confirm the predominant solid-state structure .

Q. What strategies optimize the synthesis of this compound for scalability?

  • Process Considerations :

  • Continuous Flow Reactors : Improve reaction control and reduce byproducts in acyl coupling steps .
  • Green Chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF for safer scaling .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progression .

Q. How does the chloropropanoyl substituent influence the compound’s physicochemical properties?

  • Key Findings :

  • Solubility : The chloro group enhances lipophilicity (logP ~2.5), reducing aqueous solubility but improving membrane permeability .
  • Acidity : The carboxylic acid (pKa ~2.8) and amide (pKa ~10.2) groups dictate pH-dependent solubility, critical for formulation .
  • Stability : Hydrolytic degradation of the amide bond occurs under strongly acidic/basic conditions, requiring pH-controlled storage .

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